molecular formula C9H8N2O3 B2896702 (3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol CAS No. 73217-59-1

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol

Cat. No. B2896702
CAS RN: 73217-59-1
M. Wt: 192.174
InChI Key: RULADBDRZFLHHY-UHFFFAOYSA-N
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Description

The compound (3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been performed by several research groups . The synthesis involves the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition of the intermediates with N-hydroxybenzimidoyl chloride . The synthesized compounds were confirmed by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including This compound, is characterized by the presence of two nitrogen atoms and one oxygen atom in a five-membered heterocyclic ring . The presence of these atoms allows for hydrogen bond acceptor properties, with nitrogen being a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition .

Scientific Research Applications

Light-Emitting Device Applications

Tetraphenylmethane-based compounds, including those with oxadiazole groups, have been studied for their potential in light-emitting devices. These compounds exhibit properties like high onset glass transition temperatures and crystallize well above 200 °C, making them suitable for such applications (Yeh et al., 2001).

Synthesis and Chemical Transformations

Oxadiazole derivatives have been synthesized and used in various chemical transformations. For example, 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole reacted with amines to produce fused s-triazoles, showing the versatility of these compounds in synthetic chemistry (Sasaki, Ohno, & Ito, 1984).

Photoluminescent Properties

1,3,4-Oxadiazole derivatives have been explored for their mesomorphic behavior and photoluminescent properties. These compounds are of interest in the field of liquid crystals and could be used in display technologies (Han, Wang, Zhang, & Zhu, 2010).

Potential Anticancer Agents

Certain 1,2,4-oxadiazoles have shown promise as apoptosis inducers and potential anticancer agents. These compounds demonstrated activity against specific cancer cell lines and could play a role in the development of new cancer therapies (Zhang et al., 2005).

Electronic and Exciton-Blocking Materials

Oxadiazole derivatives have been synthesized for use in organic light-emitting diodes (OLEDs), where they act as electron transporters and hole/exciton blockers. Their high efficiency and low roll-off make them valuable in the electronics industry (Shih et al., 2015).

Liquid Crystalline Properties

A study of 1,2,4-oxadiazole derivatives showed their potential in liquid crystalline applications. The research demonstrated the relationship between the chemical structure and liquid crystalline properties, important for materials science and display technology (Ali & Tomi, 2018).

Future Directions

The future directions for research on (3-Phenyl-1,2,4-oxadiazol-5-yl)methanediol and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . Additionally, these compounds could be explored for their potential as high-energy molecules or energetic materials .

properties

IUPAC Name

(3-phenyl-1,2,4-oxadiazol-5-yl)methanediol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5,9,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULADBDRZFLHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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